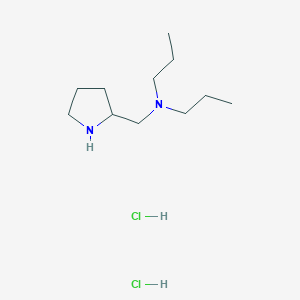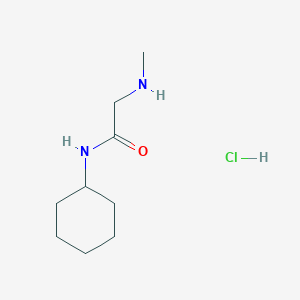
2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine
Descripción general
Descripción
2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine (CETP) is a compound that has gained attention in various fields of research and industry due to its unique properties and potential applications. It has a molecular formula of C8H7ClF3NS and a molecular weight of 241.66 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine are not fully detailed in the search results. It is known that the compound has a molecular weight of 241.66 g/mol .Aplicaciones Científicas De Investigación
Analytical Method Development
A study by Terada et al. (1989) developed a High-Performance Liquid Chromatography (HPLC) technique for the simultaneous determination of metabolites related to 6-chloro-2-pyridylmethyl nitrate, a new antianginal drug, in rat plasma. This methodological development underlines the compound's role in analytical chemistry for precise measurements in pharmacokinetics and drug metabolism studies (Terada, Ishibashi, Tsuchiya, & Noguchi, 1989).
Pharmacokinetic Modeling
Wong et al. (2010) investigated the factors determining the pharmacokinetics of GDC-0449, a compound structurally similar to 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine, using preclinical studies and physiologically based pharmacokinetic (PBPK) modeling. This research highlights the importance of dissolution, solubility, and intestinal membrane permeation in the oral absorption of such compounds, providing insights into their pharmacokinetic behavior and potential therapeutic applications (Wong et al., 2010).
Environmental and Health Impact Studies
Zhou et al. (2018) conducted a subchronic exposure study to investigate the reproductive toxicity of 6:2 chlorinated polyfluorinated ether sulfonate (6:2 Cl-PFAES), a compound with structural similarity to 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine. The study aimed to assess its potential health concerns, as it has been detected in environmental matrices and human sera (Zhou et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-6-ethylsulfanyl-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NS/c1-2-14-7-4-5(8(10,11)12)3-6(9)13-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTZMNVPTUFPIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Allyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424748.png)
![N-(3-Methoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424749.png)
![3,4-Dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1424750.png)

![N-Methyl-N-[2-(2-piperidinyl)ethyl]-1-butanaminedihydrochloride](/img/structure/B1424752.png)
![n-[2-(3-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride](/img/structure/B1424753.png)


![2-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424760.png)


![4-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1424766.png)